Cas no 5253-01-0 (2,3-Dichloro-6-methylbenzoic acid)

2,3-Dichloro-6-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dichloro-6-methylbenzoic acid
- 2,3-Dichlor-6-methylbenzoesaure
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- Inchi: 1S/C8H6Cl2O2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12)
- InChI Key: RQAPBIOXXSQHEU-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(C)=C1C(=O)O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 184
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3
2,3-Dichloro-6-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010010357-500mg |
2,3-Dichloro-6-methylbenzoic acid |
5253-01-0 | 97% | 500mg |
$823.15 | 2023-09-01 | |
Alichem | A010010357-250mg |
2,3-Dichloro-6-methylbenzoic acid |
5253-01-0 | 97% | 250mg |
$494.40 | 2023-09-01 | |
Alichem | A010010357-1g |
2,3-Dichloro-6-methylbenzoic acid |
5253-01-0 | 97% | 1g |
$1445.30 | 2023-09-01 |
2,3-Dichloro-6-methylbenzoic acid Related Literature
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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4. Book reviews
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
Additional information on 2,3-Dichloro-6-methylbenzoic acid
2,3-Dichloro-6-methylbenzoic Acid (CAS No: 5253-01-0)
The compound 2,3-dichloro-6-methylbenzoic acid (CAS No: 5253-01-0) is a significant organic compound with a diverse range of applications in various scientific and industrial fields. This compound is characterized by its unique chemical structure, which includes a benzoic acid moiety substituted with chlorine atoms at the 2 and 3 positions and a methyl group at the 6 position. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.
Recent advancements in synthetic chemistry have led to the development of novel methods for the synthesis of 2,3-dichloro-6-methylbenzoic acid. Researchers have explored various strategies, including electrophilic substitution reactions, Friedel-Crafts acylation, and coupling reactions, to optimize the synthesis process. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for high-end applications such as pharmaceuticals and agrochemicals.
The benzoic acid functional group in 2,3-dichloro-6-methylbenzoic acid plays a crucial role in its reactivity and versatility. This group allows for further derivatization through esterification or amidation, enabling the creation of derivatives with enhanced bioavailability or specific biological activities. For instance, recent studies have demonstrated the potential of this compound as a precursor for synthesizing bioactive molecules with anti-inflammatory or antioxidant properties.
In terms of applications, 2,3-dichloro-6-methylbenzoic acid has found significant use in the pharmaceutical industry as an intermediate for drug development. Its ability to act as a chiral auxiliary or a building block in complex molecule synthesis has made it indispensable in modern drug design. Additionally, this compound is employed in agrochemicals as a component in herbicides and fungicides due to its ability to target specific enzymes or pathways in pests and pathogens.
Recent research has also highlighted the environmental impact of 2,3-dichloro-6-methylbenzoic acid and its derivatives. Studies have shown that under certain conditions, this compound can undergo biodegradation or photodegradation, reducing its persistence in the environment. However, further investigations are required to fully understand its long-term ecological effects and ensure sustainable practices in its production and use.
The unique combination of chlorine atoms and a methyl group in 2,3-dichloro-6-methylbenzoic acid also contributes to its stability under various chemical conditions. This stability makes it an ideal candidate for use in high-throughput screening assays or as a stabilizer in formulations requiring resistance to thermal or oxidative degradation.
In conclusion, 2,3-dichloro-6-methylbenzoic acid (CAS No: 5253-01-0) is a versatile compound with wide-ranging applications across multiple industries. Its chemical structure provides a foundation for further exploration into novel synthetic pathways and innovative applications. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific discovery and industrial innovation.
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